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Introduction

Infigratinib (BGJ398) is a selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting
fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3). It has shown clinical efficacy in
cancers with FGFR genetic alterations, particularly FGFR2 fusion-positive cholangiocarcinoma.
However, as with many targeted therapies, acquired resistance is a significant clinical
challenge that limits the duration of response. Understanding the mechanisms of infigratinib
resistance is crucial for developing next-generation inhibitors and rational combination
therapies. This document provides detailed protocols for establishing and characterizing
infigratinib-resistant cancer cell line models, a critical tool for investigating resistance
mechanisms and evaluating novel therapeutic strategies.

Mechanisms of Infigratinib Resistance

Acquired resistance to infigratinib can be broadly categorized into two main types:

o On-target resistance involves genetic alterations within the FGFR kinase domain that
interfere with drug binding. The most common on-target resistance mechanisms are
mutations in the gatekeeper residue (V564F in FGFR2) and the molecular brake region (e.g.,
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N549K in FGFR2).[1] These mutations can sterically hinder the binding of infigratinib to the
ATP-binding pocket.[2]

» Off-target resistance involves the activation of bypass signaling pathways that circumvent the
FGFR blockade. This can occur through the upregulation and/or activation of other receptor
tyrosine kinases (RTKs) such as MET, EGFR, and ERBB3, or through the activation of
downstream signaling cascades like the PIBK/AKT/mTOR and MAPK pathways.[3][4][5][6][7]

[€]
Data Presentation: Infigratinib IC50 in Sensitive vs.
Resistant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of
infigratinib in various cancer cell lines and their resistant counterparts. The fold change in
IC50 is a quantitative measure of the degree of acquired resistance.

Table 1: Infigratinib IC50 in FGFR2-Altered Cholangiocarcinoma Cell Lines

. Resistance- . Fold
. Parental Resistant . Resistant .
Cell Line Conferring Change in
IC50 (nM) Clone . IC50 (nM)
Mutation IC50
FGFR2- ] FGFR2
_ Resistant
fusion ~1 V565F >1000 >1000
- Clone 1
positive (Gatekeeper)
FGFR2
FGFR2- .
) Resistant N550K
fusion ~1 ~40 40
N Clone 2 (Molecular
positive
Brake)

Note: The IC50 values can vary depending on the specific assay conditions and the parental

cell line used.

Table 2: Infigratinib IC50 in FGFR3-Altered Urothelial Carcinoma Cell Lines
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. Resistance- . Fold
. Parental Resistant . Resistant .
Cell Line Conferring Change in
IC50 (nM) Clone . IC50 (nM)
Mutation IC50
RT112
FGFR3
(FGFR3-
~10-50 RT112-R1 V555M >1000 >20-100
TACC3
) (Gatekeeper)
fusion)
RT112
KRAS
(FGFR3- o
~10-50 RT112-R2 activating ~500 ~10-50
TACC3 .
_ mutation
fusion)

Note: The IC50 values can vary depending on the specific assay conditions and the parental
cell line used.

Experimental Protocols
Protocol 1: Establishment of Infigratinib-Resistant Cell
Lines

This protocol describes a method for generating infigratinib-resistant cancer cell lines using a
continuous dose-escalation approach. This method mimics the selective pressure that leads to
acquired resistance in patients.

Materials:

o Parental cancer cell line of interest (e.g., FGFR2-fusion positive cholangiocarcinoma or
FGFR3-mutant urothelial carcinoma cell line)

o Complete cell culture medium
« Infigratinib (powder or stock solution)
e Dimethyl sulfoxide (DMSO)

e Cell culture flasks and plates
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e Incubator (37°C, 5% CO2)
e Microscope
Procedure:
o Determine the initial IC50 of Infigratinib:
o Plate the parental cells in 96-well plates.
o Treat the cells with a range of infigratinib concentrations for 72 hours.
o Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
« Initiate Resistance Induction:

o Culture the parental cells in their complete medium containing infigratinib at a starting
concentration of approximately the 1C10 to 1C20 (the concentration that inhibits 10-20% of

cell growth).
o Use a parallel culture with DMSO as a vehicle control.
» Dose Escalation:

o Maintain the cells in the infigratinib-containing medium, changing the medium every 3-4
days.

o Once the cells resume a normal growth rate (comparable to the DMSO control), gradually
increase the infigratinib concentration by 1.5 to 2-fold.

o This process of adaptation and dose escalation can take several months (e.g., up to 210
days).[3]

¢ Isolation of Resistant Clones:

o Once the cells are able to proliferate in a high concentration of infigratinib (e.g., 1 uM or
higher), resistant polyclonal populations are established.
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o To isolate monoclonal resistant cell lines, perform single-cell cloning by limiting dilution or
by picking individual colonies.

o Confirmation of Resistance:

o Expand the resistant clones and determine their IC50 for infigratinib. A significant
increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.

o Maintain the resistant cell lines in a medium containing a maintenance dose of infigratinib
to preserve the resistant phenotype.

Protocol 2: Characterization of Infigratinib-Resistant Cell

Lines
A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:

» Parental and resistant cell lines

e 96-well plates

 Infigratinib

e MTT solution (5 mg/mL in PBS)

e DMSO

e Microplate reader

Procedure:

e Seed parental and resistant cells in 96-well plates at an appropriate density and allow them
to attach overnight.

o Treat the cells with a serial dilution of infigratinib for 72 hours.
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e Add MTT solution to each well and incubate for 4 hours at 37°C.

¢ Remove the medium and add DMSO to dissolve the formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the IC50 values by plotting the percentage of cell viability against the drug
concentration.

B. Western Blot Analysis for Signaling Pathway Alterations

This technique is used to detect changes in the expression and phosphorylation of key proteins
in signaling pathways.

Materials:

» Parental and resistant cell lysates

o Protein quantification assay (e.g., BCA)

o SDS-PAGE gels

o Transfer apparatus

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-
ERK, anti-MET, anti-EGFR)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:
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e Lyse the parental and resistant cells and quantify the protein concentration.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

e Block the membrane to prevent non-specific antibody binding.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies.

» Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Analyze the changes in protein expression and phosphorylation between parental and
resistant cells.

C. Molecular Profiling for Resistance Mutations

Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in
the FGFR kinase domain.

Procedure:

Isolate genomic DNA from parental and resistant cell lines.

Amplify the FGFR kinase domain using PCR.

Sequence the PCR products using Sanger sequencing or an NGS platform.

Analyze the sequencing data to identify any mutations in the resistant cells compared to the
parental cells.

Visualizations
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Caption: Experimental workflow for establishing and characterizing infigratinib-resistant cell
lines.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of infigratinib.
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Caption: Overview of on-target and off-target mechanisms of resistance to infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612010#establishing-infigratinib-resistant-cell-line-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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